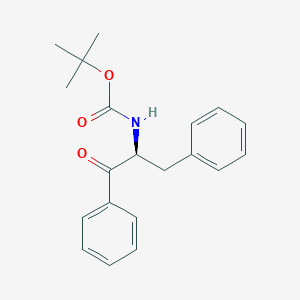

(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone

描述

Significance of Chiral α-Amino Ketones as Versatile Building Blocks

Chiral α-amino ketones are organic compounds that feature a ketone group and an amino group on the carbon atom adjacent (alpha) to the carbonyl, with the α-carbon being a stereocenter. These structures are not only common motifs in a variety of natural products and pharmaceuticals but also serve as highly important synthetic intermediates, or synthons. nih.gov The presence of both a reactive carbonyl group and a nucleophilic amino group makes them exceptionally versatile building blocks for constructing more complex molecules. nih.govresearchgate.net

The utility of α-amino ketones stems from the rich chemistry of their functional groups. The ketone can undergo nucleophilic addition, be reduced to a chiral α-amino alcohol, or oxidized to a chiral α-amino acid. nih.gov Meanwhile, the amino group, often protected during synthesis, is a key feature for building peptides or introducing nitrogen into a target molecule. This dual functionality allows chemists to streamline synthetic pathways and efficiently introduce amino groups into complex organic structures. chemimpex.com Their application is particularly notable in the synthesis of peptide-based drugs and other bioactive molecules where specific stereochemistry is essential for the desired biological effect. researchgate.netchemimpex.com

| Application Area | Description | Example Transformation |

|---|---|---|

| Pharmaceutical Synthesis | Serve as key intermediates for bioactive molecules and drugs, including protease inhibitors. researchgate.netchemimpex.com | Conversion to chiral amino alcohols, a common feature in pharmaceuticals. nih.govnih.gov |

| Peptide Chemistry | Used in the synthesis of non-natural amino acids and peptide fragments with protected amino groups. chemimpex.com | Incorporation into peptide chains via coupling reactions. |

| Heterocyclic Chemistry | Act as precursors for the synthesis of various nitrogen-containing heterocyclic compounds. | Cyclization reactions to form imidazoles, oxazoles, etc. |

| Natural Product Synthesis | Utilized as foundational components for the total synthesis of complex natural products. nih.gov | Elaboration into complex scaffolds through C-C bond formations. |

Overview of Asymmetric Synthesis Strategies for Chiral Ketone Structures

The synthesis of enantiomerically pure compounds is a central goal of modern organic chemistry. uwindsor.ca Asymmetric synthesis refers to a reaction that converts an achiral starting material into a chiral product in a way that produces unequal amounts of the possible stereoisomers. uwindsor.ca Several powerful strategies have been developed to achieve high levels of stereocontrol in the synthesis of chiral ketones and their derivatives.

Enantioselective Catalysis : This approach uses a small amount of a chiral catalyst to generate large quantities of a chiral product. The catalyst, which can be a transition metal complex with a chiral ligand or a small organic molecule (organocatalysis), creates a chiral environment that favors the formation of one enantiomer over the other. hilarispublisher.com Asymmetric hydrogenation of prochiral ketones is a prominent example of this strategy. hilarispublisher.com

Chiral Auxiliaries : In this method, a chiral molecule, known as a chiral auxiliary, is temporarily attached to the achiral substrate. hilarispublisher.comresearchgate.net The auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.

Biocatalysis : Enzymes are highly efficient and selective natural catalysts. nih.gov In asymmetric synthesis, enzymes like transaminases can be used for the reductive amination of prochiral ketones to produce chiral amines with exceptional enantioselectivity. nih.govwhiterose.ac.uk This method offers the advantage of operating under mild, environmentally friendly conditions. nih.gov

Substrate-Controlled Synthesis : This strategy relies on existing chiral centers within the substrate molecule to direct the stereochemistry of new chiral centers. uwindsor.ca This is common in the synthesis of complex molecules like natural products, where the initial chirality is leveraged through subsequent reaction steps.

| Strategy | Key Principle | Typical Selectivity | Advantages |

|---|---|---|---|

| Enantioselective Catalysis | Chiral catalyst creates a chiral environment for the reaction. hilarispublisher.com | Often >90% ee | High efficiency (catalytic amounts), broad applicability. hilarispublisher.com |

| Chiral Auxiliaries | A recoverable chiral group is temporarily attached to the substrate to direct stereochemistry. hilarispublisher.com | Often >95% dr | Reliable, predictable outcomes, well-established methods. researchgate.net |

| Biocatalysis | Enzymes are used as natural, highly selective catalysts. nih.gov | Often >99% ee | Exceptional selectivity, mild reaction conditions, environmentally benign. nih.govnih.gov |

| Substrate-Controlled Synthesis | Existing chirality in the starting material directs the formation of new stereocenters. uwindsor.ca | Variable, depends on substrate | Useful for complex molecules, leverages existing chirality. |

Historical Context of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone in Chiral Chemistry

This compound is a specific chiral α-amino ketone that serves as a valuable building block in modern organic synthesis. chemimpex.com Its structure features a central chiral carbon bonded to a Boc-protected amine, a benzyl (B1604629) group, and a benzoyl group.

| Property | Value |

|---|---|

| CAS Number | 202861-97-0 cymitquimica.com |

| Molecular Formula | C₂₀H₂₃NO₃ cymitquimica.com |

| Molecular Weight | 325.40 g/mol cymitquimica.com |

The development and utility of this compound are intrinsically linked to two major advancements in organic chemistry: protecting group strategies and the use of the "chiral pool." The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in peptide synthesis and general organic synthesis. Its stability under many reaction conditions and its facile removal under mild acidic conditions make it ideal for multi-step synthetic sequences.

The compound belongs to the class of reagents derived from the "chiral pool," which involves using readily available, enantiopure natural products, such as amino acids, as starting materials for complex chiral molecules. researchgate.netenamine.net The stereocenter in this compound is derived from the natural amino acid L-phenylalanine. This approach avoids the need for de novo asymmetric synthesis of the key stereocenter, making the synthesis more efficient.

While a singular historical moment of its discovery is not widely documented, the importance of this compound grew with the increasing demand in the pharmaceutical industry for enantiomerically pure compounds. enamine.net It serves as a key intermediate for synthesizing various pharmaceuticals, particularly where precise stereochemistry is required to achieve the desired therapeutic effect and avoid off-target effects. chemimpex.com Its structure makes it an ideal candidate for creating chiral intermediates necessary for the production of enantiomerically pure drugs. chemimpex.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-1,3-diphenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-17(14-15-10-6-4-7-11-15)18(22)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3,(H,21,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUYZILXZGMZSY-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Boc Amino 1,3 Diphenyl 1 Propanone

Established Synthetic Routes to (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone

The addition of organometallic reagents like Grignard reagents to activated carbonyl precursors is a fundamental carbon-carbon bond-forming reaction. In the context of α-amino ketone synthesis, a potential strategy involves the use of N-protected amino acid-derived imidazole (B134444) derivatives, such as Weinreb amides or activated esters, which can be converted to the corresponding ketones. The reaction of an N-Boc-L-phenylalanine derivative with an activating agent like 1,1'-carbonyldiimidazole (B1668759) could form an imidazolide. This activated intermediate could then, in principle, react with a benzyl (B1604629) Grignard reagent (benzylmagnesium chloride) to yield the desired ketone, this compound. The stability of the tetrahedral intermediate formed is crucial to prevent over-addition, a common side reaction with more reactive carbonyl precursors.

Copper(I) salts, particularly copper(I) iodide (CuI), are widely used to moderate the reactivity of powerful organometallic reagents like Grignard and organolithium reagents, enabling more selective transformations. Copper(I) catalysis is particularly effective in the conjugate addition to α,β-unsaturated systems and in coupling reactions. wikipedia.org For the synthesis of ketones from carboxylic acid derivatives, CuI can facilitate the reaction of Grignard reagents with activated esters or acid chlorides at low temperatures, minimizing side reactions and helping to preserve the integrity of chiral centers. nih.gov

A plausible, though not explicitly documented, stereoselective route to this compound could involve the activation of N-Boc-L-phenylalanine, followed by a CuI-catalyzed reaction with a benzyl Grignard reagent. The use of a chiral ligand in conjunction with the copper catalyst could, in theory, influence the stereochemical outcome, although this is more common in reactions creating a new stereocenter rather than preserving an existing one. The primary role of CuI in this context would be to ensure a clean conversion to the ketone without racemization of the α-carbon.

Enantioselective Approaches for Chiral α-Amino Ketones (Broader Context)

More broadly, the synthesis of chiral α-amino ketones has been advanced significantly by the development of powerful enantioselective catalytic methods. These approaches are general and can be applied to a wide range of substrates to produce optically pure α-amino ketones.

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reagents located in different immiscible phases (e.g., an aqueous phase and an organic phase). In the synthesis of chiral α-amino acids and their derivatives, chiral PTC catalysts, often derived from Cinchona alkaloids, are used to shuttle one reactant (typically an enolate) into the other phase to react with an electrophile. acs.orgresearchgate.net

This methodology has been successfully applied to the asymmetric alkylation of glycine-derived Schiff bases to produce a wide variety of α-amino acids. scispace.comorganic-chemistry.org The synthesis of α-amino ketones via PTC can be envisioned through the alkylation of a protected α-amino acid Weinreb amide, which can then be converted to the desired ketone by treatment with a Grignard reagent. acs.org The high enantioselectivity is induced by the chiral environment created by the catalyst-enolate ion pair.

| Catalyst Type | Substrate | Electrophile | Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid-Derived Ammonium (B1175870) Salt | Glycine Schiff Base | Benzyl Bromide | Up to 99% | researchgate.net |

| C2-Symmetric Quaternary Ammonium Salt | Alanine (B10760859) Schiff Base | Alkyl Halide | >95% | organic-chemistry.org |

| Designer Chiral Quaternary Ammonium Salt | Protected Glycine Weinreb Amide | Secondary Alkyl Halides | High | acs.org |

A more modern and highly effective strategy for synthesizing chiral α-amino ketones is the palladium-catalyzed asymmetric arylation of α-keto imines. nih.govrsc.org This method often involves the in situ generation of unstable α-keto imine intermediates from stable precursors like C-acyl N-sulfonyl-N,O-aminals. researchgate.net A chiral palladium(II) complex then catalyzes the enantioselective addition of an arylboronic acid to the imine. nih.gov

The chiral Pd(II) catalyst plays multiple roles: it can act as a Lewis acid to promote the formation of the α-keto imine intermediate and then synergistically activate both the imine and the arylboronic acid to facilitate the highly stereocontrolled C-C bond formation. nih.gov This method provides a direct and practical route to acyclic α-amino ketones with high levels of stereocontrol. rsc.orgresearchgate.net

| Palladium Source | Chiral Ligand | Arylating Agent | Yield | Enantiomeric Excess (ee) | Reference |

| Pd(TFA)2 | Phosphine-Oxazoline | Phenylboronic Acid | 68% | >90% | researchgate.net |

| Chiral Pd(II) Complex | Not specified | Arylboronic Acids | Not specified | High | nih.gov |

| C,P-Palladacycle | C,P-Palladacycle | Arylboronic Acids | Up to 99% | Up to 99% | acs.org |

The Friedel-Crafts acylation is a classic method for forming aryl ketones and represents a reliable strategy for synthesizing N-protected α-amino aryl ketones. mdpi.comnih.gov The reaction involves the acylation of an aromatic ring (like benzene) with an acylating agent derived from an N-protected α-amino acid in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl3). nih.gov

To avoid racemization and other side reactions, the α-amino acid must be N-protected (e.g., with Boc, Cbz, or TFA groups) and activated. mdpi.comnih.gov Common acylating agents include α-amino acid chlorides or anhydrides. nih.gov More stable and easier-to-handle alternatives, such as N-hydroxysuccinimide (OSu) esters of N-protected α-amino acids, have also been developed and shown to produce α-amino ketones in good yields without loss of optical purity. mdpi.comnih.gov Strong Brønsted acids like triflic acid (TfOH) can also serve as effective catalysts for this transformation. nih.gov

| Acylating Agent | Arene | Catalyst | Yield | Optical Purity | Reference |

| N-TFA-Ala-OSu | Benzene | AlCl3 | 82-85% | Retained | mdpi.com |

| N-Carboxy-α-amino Acid Anhydride (NCA) | Toluene | AlCl3 | Moderate | Retained | thieme-connect.com |

| N-Phthalylaspartic Anhydride | Benzene | AlCl3 | Not specified | Not specified | nih.gov |

Applications of S 2 Boc Amino 1,3 Diphenyl 1 Propanone in Asymmetric Synthesis and Chiral Pool Diversification

(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone as a Chiral Building Block

This compound is a key chiral building block extensively utilized in both pharmaceutical research and broader organic synthesis. chemimpex.com The presence of the Boc protecting group enhances the compound's stability and modulates its reactivity, making it an ideal substrate for a variety of chemical transformations. chemimpex.com Its well-defined stereochemistry at the C2 position serves as a crucial control element in asymmetric synthesis, allowing for the creation of compounds with specific three-dimensional arrangements, a critical factor for biological activity. chemimpex.com

This chiral ketone is particularly valued as an intermediate in the synthesis of pharmaceuticals, including those targeting neurological disorders. chemimpex.com Furthermore, its application extends to peptide synthesis, where the protected amino acid-like structure facilitates the construction of peptide-based drugs and other bioactive molecules. chemimpex.comnbinno.com Researchers leverage this building block to introduce amino functionalities into complex molecular targets, thereby simplifying synthetic routes and enabling the efficient production of enantiomerically pure compounds. chemimpex.com

Table 1: Key Applications of this compound

| Application Area | Description |

| Pharmaceutical Development | Serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those for neurological disorders. chemimpex.com |

| Organic Synthesis | A versatile building block for the creation of complex molecules and chiral intermediates. chemimpex.com |

| Peptide Synthesis | Utilized in protecting group strategies to enhance the efficiency of synthesizing bioactive peptides. chemimpex.comnbinno.com |

Synthetic Transformations for Accessing Chiral Amino Alcohols and Amino Acids

The carbonyl group in this compound is a prime site for stereoselective reduction to afford valuable chiral 1,2-amino alcohols. The diastereoselective reduction of β-amino ketones is a well-established strategy for accessing such compounds. The outcome of these reductions is highly dependent on the choice of reducing agent and reaction conditions, which can be tailored to favor the formation of either syn or anti diastereomers.

For instance, the reduction of β-hydroxy ketones with reagents like tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NHB(OAc)₃) is known to exhibit high diastereoselectivity. chem-station.com Similarly, zinc borohydride (B1222165) (Zn(BH₄)₂) is effective for the syn-diastereoselective reduction of β-ketoesters, which can be attributed to the chelating ability of the zinc ion. chem-station.com These methodologies suggest that the reduction of this compound with appropriate metal hydrides can provide access to diastereomerically enriched (2S,3R)- or (2S,3S)-2-(Boc-amino)-1,3-diphenyl-1-propanol. These chiral amino alcohols are important precursors for a variety of biologically active molecules. rasayanjournal.co.in

While direct methods for the conversion of this compound to amino acids are less commonly reported, the structural motif is amenable to transformations that could lead to non-proteinogenic amino acids. For example, oxidative cleavage of the bond between the carbonyl carbon and the adjacent phenyl group, followed by further functional group manipulation, could potentially yield novel amino acid derivatives.

Table 2: Potential Diastereoselective Reductions of this compound

| Reducing Agent | Potential Diastereomeric Outcome |

| Me₄NHB(OAc)₃ | High diastereoselectivity for one diastereomer. chem-station.com |

| Zn(BH₄)₂ | Potential for syn-diastereoselective reduction. chem-station.com |

| Lithium Aluminium Hydride (LiAlH₄) | Powerful reducing agent capable of reducing the ketone. nih.gov |

| Sodium Borohydride (NaBH₄) | Milder reducing agent for ketones. chem-station.com |

Formation of New Carbon-Carbon and Carbon-Heteroatom Bonds at the Carbonyl Center of this compound

The electrophilic nature of the carbonyl carbon in this compound allows for the formation of new carbon-carbon and carbon-heteroatom bonds through nucleophilic addition reactions. This reactivity opens avenues for significant diversification of the chiral scaffold.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful carbon nucleophiles that can add to the carbonyl group to generate tertiary alcohols. saskoer.ca The addition of such reagents to this compound would result in the formation of a new stereocenter at the former carbonyl carbon. The stereochemical outcome of such additions is often influenced by steric and electronic factors, including the potential for chelation control involving the Boc-protected amino group.

Furthermore, the Wittig reaction provides a classic method for converting ketones into alkenes, thereby forming a new carbon-carbon double bond. saskoer.ca The reaction of this compound with a phosphorus ylide would yield a chiral alkene, which could serve as a versatile intermediate for further synthetic elaborations.

The addition of heteroatom nucleophiles is also a viable transformation. For example, the formation of cyanohydrins through the addition of cyanide is a well-known reaction of ketones. The resulting cyanohydrin could be further hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol, expanding the range of accessible chiral building blocks.

Synthesis of Complex Chiral Molecules and Advanced Intermediates Utilizing this compound

The utility of this compound as a chiral building block extends to the total synthesis of complex natural products and the preparation of advanced pharmaceutical intermediates. chemimpex.comosaka-u.ac.jp While specific total syntheses starting directly from this compound are not extensively documented in readily available literature, its structural features are present in numerous biologically active molecules.

The 1,3-diphenylpropan-1-one scaffold is a core element in various compounds with demonstrated biological activity. For instance, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have been investigated as cytotoxic agents against breast cancer cells. nih.gov This suggests that this compound could serve as a valuable precursor for the synthesis of novel anticancer agents with defined stereochemistry. The introduction of the amino group at the C2 position provides a handle for further functionalization and can influence the biological activity and pharmacokinetic properties of the resulting molecules.

The role of chiral building blocks in drug discovery is paramount, as the stereochemistry of a molecule is often critical to its therapeutic efficacy. this compound, with its inherent chirality and versatile reactivity, is well-positioned as a starting material for the diversity-oriented synthesis of libraries of complex molecules for screening in drug discovery programs. mdpi.com

Utilization in the Construction of Chiral Nitrogen-Heterocycles (e.g., Pyrrolidines, Azabicyclic Compounds)

Chiral nitrogen-containing heterocycles, such as pyrrolidines and azabicyclic compounds, are prevalent structural motifs in a vast number of natural products and pharmaceuticals. nih.gov The functional group array in this compound makes it a promising precursor for the synthesis of these important ring systems.

One potential strategy for the synthesis of substituted pyrrolidines involves the transformation of the carbonyl group into a leaving group or a reactive center that can undergo intramolecular cyclization with the deprotected amino group. For example, reductive amination of the ketone, followed by functionalization of the resulting alcohol and subsequent intramolecular nucleophilic substitution, could lead to the formation of a pyrrolidine (B122466) ring.

Furthermore, the synthesis of azabicyclic structures could be envisioned through more complex, multi-step sequences. For instance, the elaboration of the molecule to introduce a second reactive site for a transannular cyclization could lead to the formation of bicyclic systems. researchgate.net While direct examples of the conversion of this compound to pyrrolidines or azabicyclic compounds are not readily found in the literature, the principles of heterocyclic synthesis suggest that it is a viable and potentially fruitful area for future research. General methods for pyrrolidine synthesis, such as intramolecular amination and aminocyclization, provide a conceptual framework for how this chiral building block could be utilized. rsc.orgorganic-chemistry.org

Derivatization and Synthetic Transformations of S 2 Boc Amino 1,3 Diphenyl 1 Propanone

Modification of the Boc-Protecting Group for Downstream Chemical Transformations

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis and organic chemistry due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. organic-chemistry.orgmasterorganicchemistry.com The primary modification of the Boc group on (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone is its cleavage to reveal the free primary amine, which can then participate in subsequent reactions.

This deprotection is typically achieved using anhydrous acidic conditions. organic-chemistry.org Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is a common reagent for this purpose. The reaction proceeds by protonation of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine as an ammonium (B1175870) salt.

Common Reagents for Boc Deprotection:

| Reagent | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | DCM, 0°C to room temp. | Standard, efficient method. Volatile byproducts. masterorganicchemistry.com |

| Hydrochloric Acid (HCl) | Dioxane, Methanol (B129727), or Ethyl Acetate | Provides the amine as a hydrochloride salt. |

| Lewis Acids (e.g., Mg(ClO₄)₂) | Catalytic amounts | Milder conditions for sensitive substrates. rsc.org |

Once deprotected, the resulting (S)-2-amino-1,3-diphenyl-1-propanone is a versatile intermediate ready for further functionalization at the newly exposed amino group.

Reactions at the Ketone Functionality: Reduction, Oxidation, and Nucleophilic Additions

The ketone carbonyl group in this compound is a key site for transformations that can introduce new stereocenters and functional groups.

Reduction: Reduction of the ketone to a secondary alcohol is a common and crucial transformation, yielding chiral amino alcohols. nih.gov This reaction creates a new stereocenter at the carbonyl carbon, leading to the formation of diastereomers, typically designated as syn and anti. The stereochemical outcome is highly dependent on the reducing agent and the reaction conditions, which can be tuned to favor one diastereomer over the other (see Section 5.4).

Oxidation: While less common than reduction, the α-amino ketone moiety can undergo oxidative cleavage under specific conditions, though this is not a typical derivatization pathway for this specific substrate. More relevant is the potential for oxidation of the corresponding amino alcohol derivative back to the ketone or further to an amino acid.

Nucleophilic Additions: The ketone is susceptible to attack by various nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions expand the molecular complexity and provide access to a diverse range of derivatives.

Examples of Nucleophilic Additions:

Grignard and Organolithium Reagents: Addition of alkyl, aryl, or vinyl organometallic reagents leads to the formation of tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides can convert the ketone into an alkene.

Cyanohydrin Formation: Addition of cyanide (e.g., from TMSCN) yields a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid.

Transformations Involving the Amino Group of this compound

Following the removal of the Boc protecting group as described in section 5.1, the liberated primary amine becomes a reactive handle for a multitude of synthetic transformations. The resulting (S)-2-amino-1,3-diphenyl-1-propanone can undergo reactions typical of primary amines.

Common Reactions of the Deprotected Amino Group:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides. This is a fundamental step in peptide synthesis.

N-Alkylation: Introduction of alkyl groups can be achieved through reductive amination (reaction with an aldehyde or ketone in the presence of a reducing agent like NaBH₃CN) or by reaction with alkyl halides.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamides.

Urea and Carbamate Formation: Treatment with isocyanates or chloroformates yields ureas and other carbamates, respectively.

These transformations are essential for building more complex molecular architectures and for modulating the properties of the parent molecule.

Stereoselective Derivatization Strategies of this compound

A key aspect of derivatizing this compound is controlling the stereochemistry of newly formed chiral centers. The existing (S)-stereocenter at the α-carbon exerts significant influence on the facial selectivity of reactions at the adjacent ketone.

The stereoselective reduction of the ketone to the corresponding syn or anti amino alcohol is a well-studied example. nih.gov The choice of reducing agent and the presence of the bulky N-Boc group can direct the hydride attack to a specific face of the carbonyl.

Non-Chelating Conditions (Felkin-Anh Model): Bulky reducing agents, such as L-Selectride, typically approach the carbonyl from the less sterically hindered face, often leading to the syn diastereomer.

Chelating Conditions (Cram-Chelate Model): Reducing agents like zinc borohydride (B1222165) (Zn(BH₄)₂) can form a chelate between the ketone oxygen and the Boc-group oxygen, creating a more rigid structure that directs hydride attack from the opposite face, preferentially yielding the anti diastereomer.

The ability to selectively generate either the syn or anti 1,3-amino alcohol is critical for the synthesis of many natural products and pharmaceutical agents. nih.govnih.gov

Diastereoselective Reduction of this compound

| Reducing Agent | Typical Major Diastereomer | Proposed Model |

| NaBH₄ / Methanol | syn | Felkin-Anh |

| L-Selectride® | syn | Felkin-Anh (Steric control) |

| Zn(BH₄)₂ | anti | Cram-Chelate |

| SmI₂ | syn or anti (Protecting group dependent) nih.gov | Chelation Control nih.gov |

Synthesis of Related Chiral Amino Ketone Derivatives

This compound serves as a scaffold for the synthesis of a variety of other chiral α-amino ketones. nih.gov These derivatives are often prepared to explore structure-activity relationships in drug discovery or to serve as specialized building blocks.

Synthetic Strategies for New Derivatives:

Modification of Phenyl Rings: The two phenyl groups can be functionalized through electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts), provided the conditions are compatible with the rest of the molecule.

Synthesis from Different Amino Acids: While the title compound is derived from phenylalanine, analogous chiral α-amino ketones can be synthesized from other amino acids, leading to derivatives with different side chains at the stereocenter. nih.gov For example, using alanine (B10760859) as a starting material would yield (S)-2-(Boc-amino)-1-phenyl-1-butanone.

Cross-Coupling Reactions: Modern cross-coupling methods, such as those catalyzed by palladium, can be used to introduce diverse aryl or alkyl groups, providing a powerful route to a wide range of functionalized α-amino ketone derivatives. nih.gov

These synthetic efforts continually expand the library of available chiral building blocks for use in medicinal chemistry and materials science. researchgate.net

Computational Chemistry and Theoretical Studies on S 2 Boc Amino 1,3 Diphenyl 1 Propanone

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

There are no specific DFT studies in the literature that investigate the reaction mechanisms and transition states involving (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone. Such studies would theoretically calculate the energies of reactants, products, intermediates, and transition states for reactions such as its synthesis, derivatization, or degradation. This information would be crucial for understanding reaction kinetics and thermodynamics, but no such data has been reported.

Conformational Analysis and Stereoelectronic Effects

A detailed conformational analysis of this compound, which would identify its low-energy conformations and the influence of stereoelectronic effects on its stability and reactivity, has not been published. Stereoelectronic effects, arising from the spatial arrangement of orbitals, play a critical role in determining molecular shape and chemical behavior. researchgate.net Without dedicated computational studies, the specific conformational preferences and dominant stereoelectronic interactions for this molecule remain speculative.

Prediction of Enantioselectivity and Diastereoselectivity in Reactions Involving this compound

Computational models are frequently used to predict the stereochemical outcome of reactions. However, no theoretical studies have been found that apply these methods to predict the enantioselectivity or diastereoselectivity of reactions where this compound acts as a substrate, reagent, or is formed as a product. Such predictions would be invaluable for designing stereoselective syntheses, but the necessary computational groundwork has not been laid out in published research.

Molecular Modeling of Catalyst-Substrate Interactions

Molecular modeling is a powerful tool for elucidating the interactions between a substrate and a catalyst at the atomic level. This understanding is key to designing more efficient and selective catalysts. For this compound, there are no available molecular modeling studies that detail its interaction with any specific catalysts. Research in this area would provide insights into binding modes, activation energies, and the origins of catalysis, but it has not yet been reported.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of enantiomeric purity. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be utilized for the analysis of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone, often after derivatization to enhance volatility and separation efficiency for GC analysis. researchgate.netuni-tuebingen.de

Chiral HPLC is a widely used method for the enantiomeric purity analysis of synthetic peptide therapeutics and their building blocks. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times. For N-protected amino acids, such as Boc-derivatives, various CSPs have proven effective. sigmaaldrich.comchromatographytoday.com Macrocyclic glycopeptide-based CSPs, for instance, are known for their broad selectivity and multimodal capabilities in separating a wide range of chiral molecules, including N-blocked amino acids. sigmaaldrich.com The choice of mobile phase, often a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with additives, is crucial for optimizing the separation.

Chiral GC is another powerful technique for determining the enantiomeric composition of chiral compounds. researchgate.net For non-volatile compounds like this compound, derivatization is typically required to increase their volatility. The resulting derivatives are then separated on a capillary column coated with a chiral stationary phase. The precision of enantiomeric purity determination by GC is generally high. researchgate.net

Table 1: Representative Chiral HPLC Method Parameters for a Boc-Protected Amino Ketone

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based or macrocyclic glycopeptide-based) |

| Mobile Phase | Isocratic or gradient mixture of Hexane/Isopropanol or Acetonitrile/Water with additives |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Chiral Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. mmu.ac.uknih.govescholarship.org For this compound, ¹H and ¹³C NMR spectra are fundamental for confirming its chemical structure.

Beyond structural confirmation, NMR can also be employed for chiral discrimination. researchgate.netnih.gov This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). purechemistry.orgresearchgate.net A CSA forms transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum. A CDA, on the other hand, reacts with the enantiomers to form stable diastereomers, which inherently have distinct NMR spectra. These methods allow for the determination of enantiomeric excess.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Boc (tert-butyl) | ~1.4 | Singlet |

| CH₂ | ~3.0 - 3.5 | Multiplet |

| CH-N | ~4.5 - 5.0 | Multiplet |

| Aromatic | ~7.2 - 8.0 | Multiplet |

| NH | ~5.5 - 6.0 | Doublet |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mmu.ac.uk For this compound, with a molecular formula of C₂₀H₂₃NO₃, the expected molecular weight is approximately 325.40 g/mol . cymitquimica.com

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) provides valuable information about the structure of the molecule through fragmentation analysis. The fragmentation pattern is characteristic of the compound's structure. For Boc-protected amines, a common fragmentation pathway involves the loss of the Boc group or parts of it. reddit.com A characteristic loss of 56 Da, corresponding to isobutylene (B52900), is often observed. reddit.com Another common fragmentation involves the cleavage of the bond between the amino group and the carbonyl group.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₂₃NO₃ |

| Molecular Weight | 325.40 |

| Ionization Mode | Electrospray Ionization (ESI) |

| Expected [M+H]⁺ ion | m/z 326.17 |

| Characteristic Fragment Ions | [M-Boc+H]⁺, fragments from cleavage of the propanone backbone |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govresearchgate.netspringernature.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed map of the electron density within the crystal can be generated, revealing the precise arrangement of atoms in the molecule.

For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the (S) configuration at the stereocenter. purechemistry.orgresearchgate.net The presence of a heavy atom is not always necessary, as modern techniques can often determine the absolute configuration of light-atom molecules. researchgate.net The crystal structure also provides information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a, b, c (Å), β (°) |

| Z (molecules per unit cell) | 2 |

| Resolution | < 1.0 Å |

Optical Rotation and Circular Dichroism for Stereochemical Analysis

Optical rotation and circular dichroism (CD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules. purechemistry.org

Optical rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light, temperature, solvent, and concentration. For this compound, a specific, non-zero value for the optical rotation would be expected, with the sign of the rotation being indicative of the enantiomer.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. bbk.ac.uknih.gov A CD spectrum provides information about the secondary structure of proteins and the stereochemistry of small molecules. bbk.ac.uk The shape and sign of the CD spectrum can be used to distinguish between enantiomers and can sometimes be correlated with the absolute configuration through empirical rules or computational methods. nih.gov

Table 5: Chiroptical Properties of a Chiral Aminoketone

| Property | Description |

| Specific Rotation [α] | A quantitative measure of the rotation of plane-polarized light. The sign (+ or -) and magnitude are characteristic of the enantiomer. |

| Circular Dichroism (CD) | The differential absorption of left and right circularly polarized light, resulting in a characteristic spectrum for a chiral molecule. |

Future Research Directions and Challenges in the Chemistry of S 2 Boc Amino 1,3 Diphenyl 1 Propanone

Development of Novel and More Efficient Asymmetric Synthetic Routes

A primary challenge in the synthesis of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone is the development of novel and more efficient asymmetric routes that offer high yields and enantioselectivity. Current methods for the synthesis of chiral α-amino ketones often rely on established but potentially limited strategies. rsc.org Future research could focus on several promising areas:

Asymmetric α-Amination of Prochiral Ketones: Direct asymmetric amination of 1,3-diphenyl-1-propanone or its enolate equivalent represents a highly atom-economical approach. Research into new chiral nitrogen sources and catalytic systems that can effectively control the stereochemistry at the α-position is a key area for development.

Kinetic Resolution of Racemic α-Amino Ketones: The development of efficient kinetic resolution strategies for racemic 2-(Boc-amino)-1,3-diphenyl-1-propanone could provide a practical route to the desired (S)-enantiomer. This could involve enzymatic or chemo-catalytic methods that selectively transform one enantiomer, leaving the other enriched.

Memory of Chirality Approaches: Investigating reactions where a temporary chiral center is used to induce the desired stereochemistry at the C2 position before being removed could lead to innovative synthetic pathways.

| Synthetic Strategy | Description | Potential Advantages | Key Research Challenge |

| Asymmetric α-Amination | Direct introduction of an amino group to a prochiral ketone. | High atom economy, potentially fewer steps. | Development of highly enantioselective catalysts. |

| Dynamic Kinetic Resolution | Combination of racemization of the starting material with a stereoselective reaction. | Theoretical 100% yield of the desired enantiomer. | Finding a suitable racemization catalyst that is compatible with the resolution catalyst. |

| Asymmetric C-H Functionalization | Direct stereoselective functionalization of a C-H bond adjacent to the carbonyl group. | High step economy, use of simple starting materials. | Achieving high regio- and enantioselectivity. |

Interactive table summarizing potential novel asymmetric synthetic routes.

Exploration of New Catalytic Systems for Enhanced Enantioselectivity and Yield

The discovery of new and more effective catalytic systems is central to advancing the synthesis of this compound. While various catalysts have been developed for the synthesis of chiral α-amino ketones, there is always a need for systems with improved performance and broader applicability. researchgate.net

Advanced Transition Metal Catalysis: The use of transition metals such as palladium, rhodium, and iridium in asymmetric catalysis is well-established. rsc.orgnih.gov Future work could involve the design of novel chiral ligands that can provide higher levels of stereocontrol in reactions such as asymmetric hydrogenation of enamine precursors or the arylation of α-keto imines. nih.gov

Organocatalysis: The field of organocatalysis has emerged as a powerful tool in asymmetric synthesis. rsc.org The development of new chiral Brønsted acids, phase-transfer catalysts, or aminocatalysts could lead to more environmentally friendly and cost-effective methods for preparing the target compound with high enantiopurity. rsc.org

Biocatalysis: The use of enzymes as catalysts offers the potential for exceptional selectivity under mild reaction conditions. nih.govresearchgate.net The exploration of transaminases or engineered amine dehydrogenases for the asymmetric amination of the corresponding β-diketone or the deracemization of the racemic amino ketone is a promising avenue for future research. rsc.org

| Catalyst Type | Potential Reaction | Anticipated Benefits |

| Chiral Palladium Complexes | Asymmetric arylation of α-keto imine precursors. nih.gov | High enantioselectivity and functional group tolerance. nih.gov |

| Chiral Phosphoric Acids | Asymmetric transfer hydrogenation of α-imino ketone precursors. rsc.org | Metal-free, environmentally benign conditions. |

| Engineered Transaminases | Asymmetric reductive amination of 1,3-diphenyl-1-propanone. nih.gov | High enantioselectivity, mild reaction conditions, green process. researchgate.net |

Interactive table illustrating the exploration of new catalytic systems.

Expanding the Scope of Synthetic Applications of this compound

While this compound is recognized as a useful building block, its full synthetic potential has yet to be realized. chemimpex.com Future research should aim to expand its applications in the synthesis of a wider range of complex and biologically active molecules.

Synthesis of Unnatural Amino Acids: The ketone functionality can be transformed into a carboxylic acid group through oxidation, providing a route to novel unnatural α-amino acids with a diphenylpropane side chain.

Preparation of Chiral 1,2-Amino Alcohols: Stereoselective reduction of the ketone would yield chiral 1,2-amino alcohols, which are important structural motifs in many natural products and pharmaceuticals, as well as being valuable chiral ligands and auxiliaries in asymmetric synthesis. nih.govrsc.org

Construction of Heterocyclic Scaffolds: The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrroles, imidazoles, and pyrazines, which are prevalent in medicinal chemistry.

Sustainable and Environmentally Benign Synthesis Approaches for Chiral Amino Ketones

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. chiralpedia.com The development of sustainable and environmentally benign methods for the synthesis of this compound is a critical area for future research.

Use of Biocatalysts: As mentioned earlier, enzymes can operate in aqueous media under mild conditions, significantly reducing the environmental impact of a chemical process. semanticscholar.org The use of amine dehydrogenases in a dual-enzyme system with a cofactor recycling system, for instance, can utilize an ammonium (B1175870) salt as both the nitrogen source and the reducing equivalent, with inorganic carbonate as the only byproduct. rsc.org

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This includes exploring catalytic C-H activation or addition reactions that avoid the use of stoichiometric reagents.

Green Solvents: The replacement of traditional volatile organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids is a key objective. Research into catalytic systems that are effective in these green solvents is essential. researchgate.net

| Green Chemistry Principle | Application to Synthesis | Expected Environmental Benefit |

| Biocatalysis | Use of transaminases or amine dehydrogenases for asymmetric amination. semanticscholar.org | Reduced use of heavy metals, biodegradable catalysts, mild conditions. rsc.org |

| Atom Economy | Development of direct asymmetric amination or C-H functionalization routes. | Minimized waste generation. |

| Safer Solvents | Performing reactions in water or bio-based solvents. researchgate.net | Reduced pollution and health hazards associated with volatile organic compounds. |

Interactive table detailing sustainable synthesis approaches.

Investigating Stereoselective Reactivity with New Reagents and Substrates

A deeper understanding of the stereoselective reactivity of this compound with a variety of new reagents and substrates will open up new avenues for its application. The existing stereocenter can be expected to influence the stereochemical outcome of reactions at the adjacent carbonyl group.

Diastereoselective Reductions: A systematic study of the reduction of the ketone with various reducing agents could lead to highly diastereoselective methods for the synthesis of the corresponding syn- and anti-1,2-amino alcohols.

Nucleophilic Additions: Investigating the addition of various carbon and heteroatom nucleophiles to the carbonyl group could provide access to a range of new chiral molecules with multiple stereocenters. The facial selectivity of these additions will be influenced by the adjacent Boc-amino group.

Reactions of the Enolate: The formation of the enolate of this compound and its subsequent reaction with electrophiles could be a powerful tool for the synthesis of more complex α-amino ketone derivatives with control over the newly formed stereocenter.

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the enantiomeric purity of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone?

- Methodological Answer : Enantiomeric purity can be determined using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) under isocratic conditions (hexane:isopropanol = 90:10). Retention times should be cross-validated with known standards. Polarimetry ([α]D) and ¹H/¹³C NMR with chiral shift reagents (e.g., Eu(hfc)₃) can supplement HPLC data. Ensure baseline separation by optimizing mobile phase ratios and flow rates .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in a desiccator with silica gel. The Boc group is sensitive to acidic conditions; avoid exposure to trifluoroacetic acid (TFA) during storage. For long-term stability, monitor degradation via TLC (silica gel, ethyl acetate:hexane = 1:2) and repurify using flash chromatography if necessary .

Q. What synthetic routes are commonly employed to introduce the Boc-protected amine in this compound?

- Methodological Answer : The Boc group is typically introduced via a Schlenk line reaction using di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or dichloromethane with a catalytic amount of DMAP. Stirring under nitrogen at 0°C for 2 hours followed by room temperature for 12 hours ensures complete protection. Confirm reaction completion by observing the disappearance of the primary amine peak in IR (~3350 cm⁻¹ N-H stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : Discrepancies in ¹H NMR splitting (e.g., unexpected multiplicity for the α-proton) may arise from conformational flexibility or residual solvent effects. Use deuterated solvents (CDCl₃ or DMSO-d₆) and elevate the measurement temperature (50–60°C) to reduce dynamic effects. For ¹³C NMR, compare DEPT-135 spectra to distinguish CH₂ and CH groups. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities .

Q. What strategies optimize the enantioselective synthesis of this compound?

- Methodological Answer : Employ asymmetric catalysis using Evans’ oxazaborolidine catalysts or Jacobsen’s thiourea catalysts to enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC after each synthetic step. Kinetic resolution during crystallization (e.g., using (R)-mandelic acid as a resolving agent) can further improve ee to >99%. Computational modeling (DFT) of transition states may guide catalyst selection .

Q. How can researchers mitigate racemization during deprotection of the Boc group in downstream applications?

- Methodological Answer : Racemization risks increase under acidic conditions. Use mild deprotection agents like HCl in dioxane (4 M, 0°C, 30 min) instead of TFA. Quench the reaction with cold aqueous NaHCO₃ to neutralize excess acid. Monitor optical rotation post-deprotection to detect racemization. For sensitive applications, consider orthogonal protecting groups (e.g., Fmoc) .

Q. What experimental designs are recommended for studying the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands (XPhos, SPhos) in Suzuki-Miyaura couplings. Use aryl boronic acids with electron-withdrawing groups to enhance reactivity. Monitor reaction progress via GC-MS and optimize solvent polarity (toluene vs. DMF) to balance reaction rate and side-product formation. Kinetic studies (variable-temperature NMR) can elucidate mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。